4-Cyclobutyl-6-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine
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Overview
Description
4-Cyclobutyl-6-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine is a complex heterocyclic compound It contains multiple fused rings, including pyrazolo[1,5-a]pyrimidine and pyrimidine, which are known for their biological and pharmacological activities
Mechanism of Action
Target of Action
The compound is a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . These enzymes play crucial roles in the metabolism of bioactive lipids, which are involved in various physiological processes such as inflammation and pain sensation.
Mode of Action
The compound interacts with its targets (sEH and FAAH) by binding to their active sites, thereby inhibiting their enzymatic activity . This inhibition prevents the breakdown of certain bioactive lipids, leading to their accumulation in the body.
Biochemical Pathways
The inhibition of sEH and FAAH affects several biochemical pathways. For instance, the inhibition of sEH leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory effects. On the other hand, the inhibition of FAAH results in elevated levels of fatty acid amides like anandamide, which is a cannabinoid receptor agonist with analgesic properties .
Result of Action
The molecular and cellular effects of the compound’s action include the modulation of bioactive lipid levels, which can lead to anti-inflammatory, analgesic, and vasodilatory effects . These effects could potentially be harnessed for the treatment of conditions like chronic pain and inflammation.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s efficacy could be affected by the presence of other compounds that compete for the same binding sites on sEH and FAAH. Additionally, extreme pH or temperature conditions could potentially affect the compound’s stability and hence its ability to inhibit sEH and FAAH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyl-6-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine typically involves multi-step reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the coupling of boron reagents with halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutyl-6-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions can be performed using reagents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidine derivatives: Known for their diverse biological activities.
Cyclobutylpyrimidine derivatives: Studied for their potential therapeutic applications.
Uniqueness
4-Cyclobutyl-6-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of fused rings and functional groups makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
7-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O/c1-15-11-21(27-19(25-15)5-8-24-27)26-9-6-16(7-10-26)13-28-20-12-18(22-14-23-20)17-3-2-4-17/h5,8,11-12,14,16-17H,2-4,6-7,9-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOHEOQSOXLMJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CCC(CC3)COC4=NC=NC(=C4)C5CCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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